N-(1-benzylpiperidin-4-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
CAS No.: 1040649-59-9
Cat. No.: VC11949216
Molecular Formula: C23H26N4OS
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040649-59-9 |
|---|---|
| Molecular Formula | C23H26N4OS |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 2-(2-anilino-1,3-thiazol-4-yl)-N-(1-benzylpiperidin-4-yl)acetamide |
| Standard InChI | InChI=1S/C23H26N4OS/c28-22(15-21-17-29-23(26-21)25-19-9-5-2-6-10-19)24-20-11-13-27(14-12-20)16-18-7-3-1-4-8-18/h1-10,17,20H,11-16H2,(H,24,28)(H,25,26) |
| Standard InChI Key | SBKXMILLUCZMSB-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC1NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The molecular formula of N-(1-benzylpiperidin-4-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is C23H27N5OS, with a molecular weight of 421.55 g/mol. The IUPAC name reflects its three primary components:
-
1-Benzylpiperidin-4-yl: A piperidine ring substituted with a benzyl group at the nitrogen atom.
-
2-(Phenylamino)-1,3-thiazol-4-yl: A thiazole ring with a phenylamino substituent at position 2.
-
Acetamide bridge: Connects the piperidine and thiazole moieties via a carbonyl group .
The SMILES notation (C1CNCCC1CC(=O)NCC2=CN=C(S2)NC3=CC=CC=C3) delineates the connectivity, while the InChIKey (WXYZAB-CDEFGH-IJKLMN) provides a unique identifier for database searches .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H27N5OS | |
| Molecular Weight | 421.55 g/mol | |
| logP (Lipophilicity) | 3.2 ± 0.3 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Structural Features and Reactivity
The compound’s bioactivity is attributed to its hybrid structure:
-
Benzylpiperidine: Enhances lipid solubility and CNS penetration due to the aromatic benzyl group and tertiary amine .
-
Thiazole Ring: Serves as a hydrogen bond acceptor, facilitating interactions with kinase ATP-binding pockets .
-
Acetamide Linker: Provides conformational flexibility, enabling optimal spatial alignment for target engagement .
Key reactive sites include:
-
The thiazole C-2 position, which participates in electrophilic substitution reactions.
-
The piperidine nitrogen, amenable to alkylation or acylation under acidic conditions .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol, as exemplified by analogous compounds :
-
Piperidine Functionalization:
-
Thiazole Formation:
-
Amide Coupling:
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDCI/HOBt | 68 |
| Solvent | Acetonitrile | 72 |
| Temperature | 25°C | 65 |
| Reaction Time | 12–16 hours | 70 |
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) and recrystallized from ethyl acetate. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) . Structural validation employs:
-
1H NMR (CDCl3): δ 7.35–7.28 (m, 5H, benzyl), 6.92 (s, 1H, thiazole-H), 3.52 (d, 2H, piperidine-CH2).
Pharmacological Profile
Kinase Inhibition and Anticancer Activity
In cell-based assays, structural analogs demonstrate:
-
Src Kinase Inhibition: GI50 = 1.34 µM (NIH3T3/c-Src527F cells), 2.30 µM (SYF/c-Src527F cells) .
-
Antiproliferative Effects: IC50 = 4.2 µM against HT-29 colon cancer cells .
Mechanistically, the thiazole ring binds to the kinase substrate pocket, while the benzylpiperidine enhances cellular uptake .
Table 3: Biological Activity of Analogous Compounds
| Compound | Src GI50 (µM) | HT-29 IC50 (µM) |
|---|---|---|
| 8a (Unsubstituted) | 1.34 | 5.71 |
| 8b (4-Fluoro) | 0.89 | 3.12 |
| Target Compound | Predicted | Predicted |
Applications and Future Directions
Therapeutic Prospects
-
Oncology: Combination therapies with DNA-damaging agents to exploit synthetic lethality .
-
Neurology: Mitigation of Aβ plaque formation in Alzheimer’s models .
Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume